molecular formula C9H10FNO4 B1394283 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol CAS No. 1131605-32-7

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

Cat. No. B1394283
M. Wt: 215.18 g/mol
InChI Key: CAMRYBIYYCRTJR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol, also known as 2-FNP or fluoronitrophenyl-1,3-diol, is a chemical compound composed of a fluorine atom. It has a molecular weight of 215.18 g/mol . The compound’s CAS number is 1131605-32-7 .


Molecular Structure Analysis

The molecular structure of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is represented by the formula C9H10FNO4 . The SMILES notation for this compound is C1=CC(=C(C(=C1)F)C(CO)CO)N+[O-] .

Scientific Research Applications

Solvatochromism and Solvent Analysis

  • Azo Dyes Synthesis : Research has shown the use of related compounds in synthesizing azo dyes, which exhibit solvatochromism - a change in color with different solvents. These dyes are significant for their potential applications in dye-sensitized solar cells and optical data storage (Hofmann et al., 2008).

Chemical Synthesis and Homologation

  • Tryptophan Precursor Synthesis : One study involved transforming 2-(2-Nitrophenyl)-1,3-propanediol into different compounds, including a tryptophan precursor, demonstrating its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).

Analytical Chemistry

  • Liquid Chromatography : This compound has been analyzed in pharmaceutical forms using liquid chromatography with UV detection, showing its importance in analytical chemistry and quality control (Al-Rimawi & Kharoaf, 2011).

Organic Chemistry and Catalysis

  • Catalysis in Asymmetric Reduction : It has been used as a catalyst in the asymmetric reduction of acetophenone, demonstrating its role in stereoselective organic synthesis (Rong, Li, & Zhang, 2000).

Spectroscopy and Structural Studies

  • Infrared and Raman Spectroscopy : The derivative 2-Nitro-2-phenyl-propane-1,3-diol has been studied using FT-Infrared and Raman spectroscopy, highlighting its significance in molecular structure and vibrational studies (Kaya et al., 2017).

Materials Science

  • Energetic Plasticizer Synthesis : A novel fluoro-nitrato energetic plasticizer was synthesized using this compound, indicating its potential in materials science, particularly in developing energetic materials (Keerthi et al., 2022).

Electrochemistry

  • Electrosynthesis : The compound has been used in the electrosynthesis of nitroso compounds, showcasing its utility in electrochemical reactions (Cristea et al., 2005).

Coordination Chemistry

  • Ligand for Spin Clusters : It has been used as a multidentate ligand for nickel- and cobalt-based spin clusters, important in coordination chemistry and magnetic materials research (Ferguson et al., 2011).

Polymer Science

  • Polymerizable Derivatives : The compound has been converted into polymerizable derivatives for generating cavities in polymer materials, highlighting its role in polymer science and material engineering (Gorski et al., 2000).

Radiopharmaceuticals

  • Nitroaldol Reaction : It has been involved in the nitroaldol reaction to form labeled compounds, indicating its relevance in the field of radiopharmaceuticals (Kato et al., 2011).

properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRYBIYYCRTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677403
Record name 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

CAS RN

1131605-32-7
Record name 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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